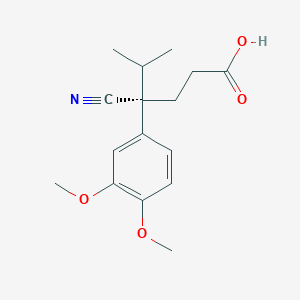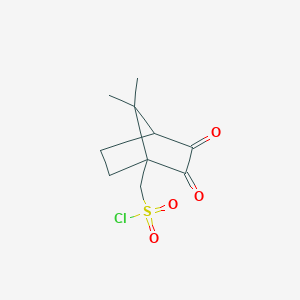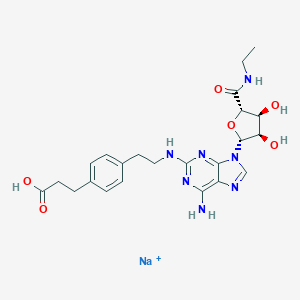![molecular formula C30H29BrN2O7 B023724 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine CAS No. 63660-21-9](/img/structure/B23724.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog This compound is structurally related to thymidine and is characterized by the presence of a bromine atom at the 5-position of the uracil ring and a bulky protecting group at the 5’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine.
Bromination: The protected nucleoside is then brominated at the 5-position of the uracil ring using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the uracil ring.
Hydrolysis: The protecting group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products include azido or thiol-substituted nucleosides.
Oxidation: Oxidized derivatives of the uracil ring.
Reduction: Reduced forms of the uracil ring.
Hydrolysis: Deprotected nucleosides.
Wissenschaftliche Forschungsanwendungen
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt DNA replication and repair processes, leading to cell death. The bromine atom at the 5-position enhances the compound’s ability to form stable complexes with DNA polymerases, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the bulky protecting group at the 5’-position.
5-Iodo-2’-deoxyuridine: Similar structure but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is unique due to the presence of the bulky protecting group at the 5’-position, which can influence its incorporation into DNA and its interactions with DNA polymerases. This structural feature may enhance its stability and efficacy as a research tool and potential therapeutic agent.
Eigenschaften
CAS-Nummer |
63660-21-9 |
|---|---|
Molekularformel |
C30H29BrN2O7 |
Molekulargewicht |
609.5 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 |
InChI-Schlüssel |
VEKIRSULPTVJLM-OYUWMTPXSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Synonyme |
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)




![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)


